molecular formula C16H20N2O2 B2712659 N-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)butanamide CAS No. 1251686-85-7

N-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)butanamide

Cat. No. B2712659
CAS RN: 1251686-85-7
M. Wt: 272.348
InChI Key: UPVBTUUSCOHLOG-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)butanamide, also known as PNU-282987, is a selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Scientific Research Applications

Synthesis and Chemical Applications

Synthesis of Pyrroline via Hydroimination Cyclization : Research by Usami et al. (2018) demonstrated the synthesis of pyrroline from an O-(4-methoxybenzyl) oxime ether bearing an olefin substituent. This process involves visible-light-mediated iminyl radical generation, highlighting the compound's utility in organic synthesis and radical chemistry (Usami et al., 2018).

Benzylation of Alcohols and Phenols : Carlsen's study (1998) explored the use of N-(4-methoxybenzyl)-o-benzenedisulfonimide for the benzylation of alcohols and phenols, showcasing its reactivity and potential in organic synthesis (Carlsen, 1998).

Photocatalytic and Photophysical Studies

Selective Photocatalytic Oxidation : Higashimoto et al. (2009) investigated the photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-methoxybenzyl alcohol, into corresponding aldehydes using titanium dioxide under visible light. This study highlights the compound's relevance in photocatalytic reactions aimed at achieving high conversion and selectivity (Higashimoto et al., 2009).

Biochemical Applications

Antimicrobial and Anticancer Activities : A study by Sirajuddin et al. (2015) synthesized N-[(4-methoxyphenyl)]-4-oxo-4-[oxy]butanamide and evaluated its antimicrobial, anticancer, antileishmanial activities, and interaction with SS-DNA (Salmon sperm DNA). This compound showed significant antimicrobial activity and demonstrated almost comparable anticancer activity to that of the standard drug vincristine, emphasizing its potential in biochemical research (Sirajuddin et al., 2015).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-pyrrol-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-20-15-8-6-14(7-9-15)13-17-16(19)5-4-12-18-10-2-3-11-18/h2-3,6-11H,4-5,12-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVBTUUSCOHLOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCN2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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